3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a methyl group at position 2, a biphenyl group at position 5, and a carboxylic acid group at position 3. The structural diversity of pyrazoles makes them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of 4-phenylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to form the desired pyrazole . The reaction conditions often include the use of catalysts such as acetic acid or sulfuric acid and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the biphenyl group at position 5 enhances its potential interactions with biological targets and its overall stability .
Biological Activity
3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid, a member of the pyrazole family, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structural features, including a biphenyl group, which enhances its interactions with biological targets.
- Molecular Formula : C17H14N2O2
- CAS Number : 1177282-64-2
- Molar Mass : 278.31 g/mol
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. A common method includes the reaction of 4-phenylphenylhydrazine with ethyl acetoacetate under acidic conditions, leading to the formation of the desired pyrazole derivative.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound has been studied for its potential as an enzyme inhibitor and receptor ligand, particularly in the context of anti-inflammatory and anticancer activities .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, related pyrazolo[1,5-a]quinazolines have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies show that certain derivatives have IC50 values in the low micromolar range, indicating strong activity against inflammatory mediators .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. It has been found to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The biphenyl moiety may enhance its binding affinity to critical molecular targets involved in cancer progression .
Case Studies
Study | Findings |
---|---|
Study 1 | Evaluated anti-inflammatory activity in a carrageenan-induced paw edema model; showed a reduction in edema by 39% without gastric ulcerogenic effects. |
Study 2 | Investigated the binding affinity of related compounds to mitogen-activated protein kinases (MAPKs) such as ERK2 and JNK3; indicated potential as therapeutic agents targeting these pathways. |
Study 3 | Assessed anticancer effects on several human cancer cell lines; demonstrated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. |
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Enzyme Inhibition : The compound acts as a selective inhibitor for COX enzymes with potential applications in treating inflammatory diseases .
- Cellular Mechanisms : It modulates key signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways .
- Structure-Activity Relationship (SAR) : The presence of the biphenyl group is critical for enhancing biological activity, indicating that modifications to this structure can significantly influence efficacy .
Properties
IUPAC Name |
2-methyl-5-(4-phenylphenyl)pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-19-16(17(20)21)11-15(18-19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSDXIBXFAPIAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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